molecular formula C17H15Cl2NO4S2 B2898871 2,4-dichloro-N-(2-hydroxy-2-(5-(thiophen-3-yl)furan-2-yl)ethyl)-5-methylbenzenesulfonamide CAS No. 2034434-73-4

2,4-dichloro-N-(2-hydroxy-2-(5-(thiophen-3-yl)furan-2-yl)ethyl)-5-methylbenzenesulfonamide

Cat. No.: B2898871
CAS No.: 2034434-73-4
M. Wt: 432.33
InChI Key: OAWQALQZUAWRKZ-UHFFFAOYSA-N
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Description

2,4-dichloro-N-(2-hydroxy-2-(5-(thiophen-3-yl)furan-2-yl)ethyl)-5-methylbenzenesulfonamide is a complex organic compound that features a combination of aromatic rings, halogen substituents, and functional groups such as hydroxyl and sulfonamide

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,4-dichloro-N-(2-hydroxy-2-(5-(thiophen-3-yl)furan-2-yl)ethyl)-5-methylbenzenesulfonamide typically involves multiple steps, starting from commercially available precursors. A common synthetic route may include:

    Formation of the Furan Ring: The furan ring can be synthesized through the cyclization of appropriate precursors under acidic or basic conditions.

    Thiophene Ring Introduction: The thiophene ring can be introduced via a cross-coupling reaction, such as the Suzuki or Stille coupling, using a thiophene boronic acid or stannane derivative.

    Sulfonamide Formation: The sulfonamide group can be introduced by reacting a sulfonyl chloride with an amine under basic conditions.

    Chlorination: The chlorination of the aromatic ring can be achieved using reagents like thionyl chloride or phosphorus pentachloride.

    Hydroxyl Group Introduction: The hydroxyl group can be introduced via a nucleophilic substitution reaction or by oxidation of an appropriate precursor.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic steps to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

2,4-dichloro-N-(2-hydroxy-2-(5-(thiophen-3-yl)furan-2-yl)ethyl)-5-methylbenzenesulfonamide can undergo various types of chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents like PCC (Pyridinium chlorochromate) or KMnO4 (Potassium permanganate).

    Reduction: The compound can be reduced using reducing agents like LiAlH4 (Lithium aluminium hydride) or NaBH4 (Sodium borohydride) to yield different products depending on the reaction conditions.

    Substitution: The chlorine atoms can be substituted with other nucleophiles such as amines, thiols, or alkoxides under appropriate conditions.

Common Reagents and Conditions

    Oxidation: PCC, KMnO4, H2O2 (Hydrogen peroxide)

    Reduction: LiAlH4, NaBH4, H2 (Hydrogen gas) with a catalyst

    Substitution: Nucleophiles like NH3 (Ammonia), RSH (Thiols), ROH (Alcohols)

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group would yield a ketone or aldehyde, while substitution of the chlorine atoms could yield a variety of substituted derivatives.

Scientific Research Applications

    Medicinal Chemistry: This compound could be explored for its potential as a pharmaceutical agent, particularly in the development of drugs targeting specific enzymes or receptors.

    Biological Studies: It could be used as a probe or inhibitor in biochemical assays to study enzyme activity or protein interactions.

    Materials Science: The compound’s unique structure may make it suitable for use in the development of organic electronic materials, such as organic semiconductors or conductive polymers.

    Industrial Applications: It could be used as an intermediate in the synthesis of more complex molecules or as a specialty chemical in various industrial processes.

Mechanism of Action

The mechanism of action of 2,4-dichloro-N-(2-hydroxy-2-(5-(thiophen-3-yl)furan-2-yl)ethyl)-5-methylbenzenesulfonamide would depend on its specific application. In medicinal chemistry, it might interact with molecular targets such as enzymes, receptors, or ion channels, modulating their activity through binding interactions. The pathways involved could include inhibition of enzyme activity, receptor antagonism, or modulation of signal transduction pathways.

Comparison with Similar Compounds

Similar Compounds

    2,4-dichloro-5-methylbenzenesulfonamide: Lacks the furan and thiophene rings, making it less complex.

    N-(2-hydroxyethyl)-5-methylbenzenesulfonamide: Lacks the dichloro and thiophene substituents.

    2-hydroxy-2-(5-(thiophen-3-yl)furan-2-yl)ethylamine: Lacks the sulfonamide and dichloro substituents.

Uniqueness

The uniqueness of 2,4-dichloro-N-(2-hydroxy-2-(5-(thiophen-3-yl)furan-2-yl)ethyl)-5-methylbenzenesulfonamide lies in its combination of functional groups and aromatic rings, which confer specific chemical properties and potential biological activities. The presence of both furan and thiophene rings, along with the sulfonamide group, makes it a versatile compound for various applications.

Properties

IUPAC Name

2,4-dichloro-N-[2-hydroxy-2-(5-thiophen-3-ylfuran-2-yl)ethyl]-5-methylbenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15Cl2NO4S2/c1-10-6-17(13(19)7-12(10)18)26(22,23)20-8-14(21)16-3-2-15(24-16)11-4-5-25-9-11/h2-7,9,14,20-21H,8H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OAWQALQZUAWRKZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1Cl)Cl)S(=O)(=O)NCC(C2=CC=C(O2)C3=CSC=C3)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15Cl2NO4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

432.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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